Cas no 695212-12-5 (methyl 3-fluoroimidazo1,2-apyridine-2-carboxylate)
methyl 3-fluoroimidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-Imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
- EN300-39925
- 695212-12-5
- CHEMBL1578766
- CS-0248450
- HMS2731A03
- methyl3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- MLS000728912
- VS-09656
- SMR000307190
- AKOS000319392
- methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- BBL030171
- STK682587
- methyl 3-fluoroimidazo1,2-apyridine-2-carboxylate
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- Inchi: 1S/C9H7FN2O2/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7/h2-5H,1H3
- InChI Key: XPFMBPZXBGQIIM-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)OC)N=C2C=CC=CN21
Computed Properties
- Exact Mass: 194.04915563g/mol
- Monoisotopic Mass: 194.04915563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.6Ų
methyl 3-fluoroimidazo1,2-apyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M661283-25mg |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M661283-50mg |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M661283-250mg |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 250mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-39925-0.05g |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 95% | 0.05g |
$86.0 | 2023-02-10 | |
| Enamine | EN300-39925-0.1g |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 95% | 0.1g |
$128.0 | 2023-02-10 | |
| Enamine | EN300-39925-0.25g |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 95% | 0.25g |
$183.0 | 2023-02-10 | |
| Enamine | EN300-39925-0.5g |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 95% | 0.5g |
$289.0 | 2023-02-10 | |
| Enamine | EN300-39925-1.0g |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 95% | 1.0g |
$370.0 | 2023-02-10 | |
| Enamine | EN300-39925-2.5g |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 95% | 2.5g |
$582.0 | 2023-02-10 | |
| Enamine | EN300-39925-5.0g |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
695212-12-5 | 95% | 5.0g |
$934.0 | 2023-02-10 |
methyl 3-fluoroimidazo1,2-apyridine-2-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on methyl 3-fluoroimidazo1,2-apyridine-2-carboxylate
Compound CAS No. 695212-12-5: Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
The compound with CAS No. 695212-12-5, known as methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of imidazopyridines, which are heterocyclic aromatic compounds with a fused imidazole and pyridine ring system. The presence of a fluorine atom at the 3-position and a methyl ester group at the 2-position imparts unique electronic and structural properties to this molecule.
Recent studies have highlighted the potential of methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a promising candidate in drug discovery efforts targeting various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are critical targets in cancer therapy. The fluorine substitution at the imidazole ring is believed to enhance the compound's bioavailability and selectivity, making it a valuable lead for further optimization.
In addition to its pharmacological applications, methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has also been explored for its potential in advanced materials science. A study conducted by researchers at the University of California revealed that this compound can serve as a building block for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit exceptional stability and porosity, making them ideal candidates for gas storage and catalytic applications.
The synthesis of methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding imidazopyridine derivative. This is followed by fluorination at the 3-position and subsequent esterification to introduce the methyl group at the carboxylic acid position. The reaction conditions are carefully optimized to ensure high yield and purity of the final product.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm the molecular structure and purity of the compound, which are critical for its application in both academic research and industrial settings.
Looking ahead, ongoing research into methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is expected to uncover new functional applications across diverse fields. Its unique combination of electronic properties and structural versatility positions it as a key molecule in advancing both medicinal chemistry and materials science.
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